4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is an organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a propenyl group and a hydroxyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzofuran ring and the propenyl group . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The propenyl group can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antioxidant properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propenyl group may also play a role in its mechanism of action by providing sites for further chemical modification .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound shares a similar dihydro structure but differs in its functional groups and ring system.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another structurally related compound with a pyran ring instead of a benzofuran ring.
Uniqueness
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is unique due to its specific combination of a benzofuran ring with a propenyl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14O2 |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H14O2/c1-3-4-9-7-11-10(5-6-14-11)8(2)12(9)13/h3,7,13H,1,4-6H2,2H3 |
InChI Key |
QKWNMJFNRFJGED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1CCO2)CC=C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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